molecular formula C16H15NO B8274730 3-(4-Benzyloxyphenyl)propionitrile

3-(4-Benzyloxyphenyl)propionitrile

Cat. No. B8274730
M. Wt: 237.30 g/mol
InChI Key: ANDLBNXXIRTSSQ-UHFFFAOYSA-N
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Patent
US05721240

Procedure details

Magnesium turnings (28 g) are added to a solution of 3-(4-benzyloxyphenyl)-acrylonitrile (17.0 g, 72.3 mmol) in dry MeOH (800 mL). As soon as moderate H2 evolution is observed, the flask is immersed in an efficient ice/water cooling bath until the initially vigorous reaction subsides after about 45 minutes. Additional Mg (10 g) is added, and the reaction mixture is stirred for 4 hours with intermittent cooling during which time most of the Mg metal is consumed. The mixture is evaporated to a thick paste, which is then cooled to 0° C. and treated slowly with enough cold 6 N HCl to dissolve the magnesium salts. The turbid solution is extracted with CHCl3, and the organic layer is washed with 0.1 N NaOH and H2O, dried over Na2SO4, and evaporated to give white waxy solid residue that is recrystallized from EtOH/H2O (2:1) to give 3-(4-benzyloxyphenyl)-propionitrile.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]=[CH:17][C:18]#[N:19])=[CH:12][CH:11]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CO>[CH2:2]([O:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:16][CH2:17][C:18]#[N:19])=[CH:14][CH:15]=1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
[Mg]
Name
Quantity
17 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=CC#N
Name
Quantity
800 mL
Type
solvent
Smiles
CO
Step Two
Name
Mg
Quantity
10 g
Type
reactant
Smiles
Step Three
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask is immersed in an efficient ice/water cooling bath until the initially vigorous reaction subsides after about 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
is consumed
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to a thick paste, which
ADDITION
Type
ADDITION
Details
treated slowly with enough cold 6 N HCl
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the magnesium salts
EXTRACTION
Type
EXTRACTION
Details
The turbid solution is extracted with CHCl3
WASH
Type
WASH
Details
the organic layer is washed with 0.1 N NaOH and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give white waxy solid residue that
CUSTOM
Type
CUSTOM
Details
is recrystallized from EtOH/H2O (2:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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